3-(2,4-Difluoro-5-methylphenyl)propanoic acid
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Overview
Description
3-(2,4-Difluoro-5-methylphenyl)propanoic acid is an organic compound with the molecular formula C10H10F2O2 and a molecular weight of 200.18 g/mol . It is characterized by the presence of two fluorine atoms and a methyl group attached to a phenyl ring, which is further connected to a propanoic acid moiety. This compound is primarily used in research and development, particularly in the fields of pharmaceuticals and organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Difluoro-5-methylphenyl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2,4-difluoro-5-methylbenzene.
Halogenation: The benzene ring is halogenated to introduce the fluorine atoms at the 2 and 4 positions.
Alkylation: The methyl group is introduced at the 5 position through a Friedel-Crafts alkylation reaction.
Carboxylation: The propanoic acid moiety is introduced via a carboxylation reaction, typically using a Grignard reagent or similar organometallic compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Difluoro-5-methylphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted phenylpropanoic acids depending on the nucleophile used.
Scientific Research Applications
3-(2,4-Difluoro-5-methylphenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of anti-inflammatory and analgesic drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2,4-Difluoro-5-methylphenyl)propanoic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.
Pathways Involved: It can modulate biochemical pathways related to inflammation, pain, or other physiological processes.
Comparison with Similar Compounds
Similar Compounds
3-(2,5-Difluorophenyl)propanoic acid: Similar structure but with fluorine atoms at different positions.
3-(2,4-Dichlorophenyl)propanoic acid: Chlorine atoms instead of fluorine.
3-(2,4-Difluoro-5-ethylphenyl)propanoic acid: Ethyl group instead of a methyl group.
Uniqueness
3-(2,4-Difluoro-5-methylphenyl)propanoic acid is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of fluorine atoms can enhance its stability and lipophilicity, making it a valuable compound in various research applications .
Properties
Molecular Formula |
C10H10F2O2 |
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Molecular Weight |
200.18 g/mol |
IUPAC Name |
3-(2,4-difluoro-5-methylphenyl)propanoic acid |
InChI |
InChI=1S/C10H10F2O2/c1-6-4-7(2-3-10(13)14)9(12)5-8(6)11/h4-5H,2-3H2,1H3,(H,13,14) |
InChI Key |
BTBBGQFBDHSLEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1F)F)CCC(=O)O |
Origin of Product |
United States |
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